N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-tert-butylbenzamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-tert-butylbenzamide is a compound that belongs to the class of 1,3,4-thiadiazoles
Preparation Methods
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-tert-butylbenzamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 4-tert-butylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-tert-butylbenzamide involves its interaction with specific molecular targets in cells. The compound is believed to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, it may interfere with the replication of cancer cells by inducing apoptosis (programmed cell death) through the activation of specific signaling pathways.
Comparison with Similar Compounds
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-tert-butylbenzamide can be compared with other similar compounds, such as:
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide: This compound has similar structural features but differs in its reactivity and biological activity.
N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetimidamide: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H21N3OS |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C20H21N3OS/c1-20(2,3)16-11-9-15(10-12-16)18(24)21-19-23-22-17(25-19)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,21,23,24) |
InChI Key |
DDRFWVLMWOFJOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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